molecular formula C13H15N3O5 B3972946 N-(2-methoxy-5-nitrophenyl)-2-oxo-3-piperidinecarboxamide

N-(2-methoxy-5-nitrophenyl)-2-oxo-3-piperidinecarboxamide

Cat. No. B3972946
M. Wt: 293.27 g/mol
InChI Key: CYFYOBYYOJJASG-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-oxo-3-piperidinecarboxamide, commonly known as MNPA, is a chemical compound with potential applications in scientific research. This compound belongs to the piperidinecarboxamide family and has a molecular weight of 324.3 g/mol. MNPA is a yellow crystalline powder that is soluble in organic solvents such as DMSO and DMF.

Mechanism of Action

MNPA inhibits the activity of DAT by binding to the transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain depending on the location of the synapse. MNPA has been shown to have a high affinity for DAT, meaning that it binds tightly to the transporter and is able to inhibit its activity at low concentrations.
Biochemical and Physiological Effects:
The effects of MNPA on the brain depend on the location of the synapse and the concentration of dopamine in the synaptic cleft. In general, an increase in dopamine levels can lead to increased activity in the brain, which can have both positive and negative effects. MNPA has been shown to increase locomotor activity in mice, indicating that it has a stimulant effect on the brain. MNPA has also been shown to increase the release of dopamine in the nucleus accumbens, which is a region of the brain associated with reward and pleasure.

Advantages and Limitations for Lab Experiments

One advantage of using MNPA in lab experiments is its high selectivity for DAT. This means that it can be used to study the role of dopamine specifically in the brain, without affecting other neurotransmitters. However, one limitation of using MNPA is its potential toxicity. MNPA has been shown to be toxic to some cell types in vitro, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MNPA. One direction is to investigate the effects of MNPA on other neurotransmitter systems in the brain. Another direction is to study the long-term effects of MNPA on the brain, including its potential for addiction and abuse. Finally, MNPA could be used as a starting point for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and addiction.

Scientific Research Applications

MNPA has potential applications in scientific research, particularly in the field of neuroscience. MNPA has been shown to selectively inhibit the activity of the dopamine transporter (DAT) in the brain. DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the level of dopamine in the brain. MNPA has been shown to be a potent and selective inhibitor of DAT, making it a valuable tool for studying the role of dopamine in the brain.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-21-11-5-4-8(16(19)20)7-10(11)15-13(18)9-3-2-6-14-12(9)17/h4-5,7,9H,2-3,6H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFYOBYYOJJASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332161
Record name N-(2-methoxy-5-nitrophenyl)-2-oxopiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

363591-09-7
Record name N-(2-methoxy-5-nitrophenyl)-2-oxopiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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